![molecular formula C14H13IN2O2S B3867900 N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B3867900.png)
N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide
Vue d'ensemble
Description
N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide, also known as IBMS, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. IBMS is a hydrazide derivative that has been shown to exhibit anti-tumor and anti-inflammatory activities, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. Specifically, N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. Additionally, N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could potentially lead to drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide for lab experiments is its low toxicity. Studies have shown that N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide has a relatively low toxicity profile, which makes it a safer alternative to other anti-tumor and anti-inflammatory drugs. Additionally, N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide is relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of potential future directions for research on N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide in vivo, which will be important for the development of N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide-based drugs for human use.
Applications De Recherche Scientifique
N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide is its anti-tumor activity. Studies have shown that N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N'-(4-iodobenzylidene)-4-methylbenzenesulfonohydrazide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(E)-(4-iodophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBAXNMNOXJRHC-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-iodophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.